molecular formula C14H13NOS B14554942 3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione CAS No. 61856-50-6

3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione

Cat. No.: B14554942
CAS No.: 61856-50-6
M. Wt: 243.33 g/mol
InChI Key: IELRPPBYDJHNSL-UHFFFAOYSA-N
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Description

3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione is an organic compound that belongs to the class of pyridinethiones This compound is characterized by the presence of a formyl group, a dimethylphenyl group, and a pyridinethione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylphenylamine and pyridine-2-thione.

    Formylation: The formyl group is introduced through a formylation reaction, often using reagents like formic acid or formyl chloride.

    Cyclization: The cyclization step involves the formation of the pyridinethione ring, which can be achieved through intramolecular cyclization reactions under specific conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the pyridinethione ring.

    Reduction Products: Reduced forms of the formyl group, such as alcohols.

    Substitution Products: Compounds with substituted functional groups on the pyridinethione ring.

Scientific Research Applications

3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Formyl-1-(2,6-dimethylphenyl)-2(1H)-pyridinethione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Properties

CAS No.

61856-50-6

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-2-sulfanylidenepyridine-3-carbaldehyde

InChI

InChI=1S/C14H13NOS/c1-10-5-3-6-11(2)13(10)15-8-4-7-12(9-16)14(15)17/h3-9H,1-2H3

InChI Key

IELRPPBYDJHNSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CC=C(C2=S)C=O

Origin of Product

United States

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